

The Stereochemical Landscape of Amoxicillin: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxicillin, a widely prescribed β -lactam antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Its efficacy is intrinsically linked to its specific three-dimensional structure. This technical guide delves into the critical aspects of amoxicillin's stereochemistry, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the molecule's chiral centers, the distinct properties of its stereoisomers, and the analytical techniques employed for their characterization and separation.

Amoxicillin possesses four chiral centers, leading to the theoretical possibility of 16 stereoisomers. However, the biologically active form is the (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid isomer.[1] This specific configuration is crucial for its potent inhibitory activity against bacterial penicillin-binding proteins (PBPs), enzymes essential for bacterial cell wall synthesis. Disruption of this process leads to bacterial cell lysis and death.[2][3]

This guide will provide a detailed examination of the stereochemical intricacies of amoxicillin, offering valuable insights for the development of new therapeutic agents and the optimization of existing antibiotic therapies.



Physicochemical Properties of Amoxicillin

The physicochemical properties of amoxicillin are pivotal to its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive comparative data for all stereoisomers is not readily available in published literature, the properties of the active (2S,5R,6R) isomer are well-documented.

Property	Value	Reference
Molecular Formula	C16H19N3O5S	[4]
Molecular Weight	365.4 g/mol	[4]
Melting Point	194 °C	[5]
рКа	pKa ₁ = 2.4 (carboxyl group), pKa ₂ = 7.4 (amino group), pKa ₃ = 9.6 (phenolic hydroxyl group)	[6][7]
Solubility in Water	4.0 mg/mL	[8]
LogP	0.87	[9]
Optical Rotation	$[\alpha]D^{20}$ +246° (c = 0.1)	[8]

Pharmacological Activity of Amoxicillin Stereoisomers

The antibacterial efficacy of amoxicillin is highly dependent on its stereochemistry. The (2S,5R,6R) configuration of the β -lactam core and the (R) configuration of the α -amino-phydroxyphenylacetyl side chain are essential for optimal binding to and inhibition of bacterial PBPs. While extensive comparative Minimum Inhibitory Concentration (MIC) data for all amoxicillin stereoisomers against a wide range of bacteria is limited in publicly available literature, it is widely accepted that only the naturally occurring diastereomer exhibits significant antibacterial activity.

The following table presents representative MIC values for the active isomer of amoxicillin against common bacterial pathogens.



Bacterial Species	MIC Range (μg/mL)	Reference
Escherichia coli	2 - 8	[2][3]
Staphylococcus aureus	0.25 - 2	[10]
Streptococcus pyogenes	≤ 0.25	[10]

Experimental Protocols

Chiral Separation of Amoxicillin Stereoisomers by High-Performance Liquid Chromatography (HPLC)

The separation of amoxicillin stereoisomers is crucial for quality control and research purposes. Chiral HPLC is the most common technique for achieving this separation.

Principle: Chiral stationary phases (CSPs) are used to create a chiral environment within the HPLC column. The different stereoisomers of amoxicillin interact with the CSP to varying degrees, leading to different retention times and thus, separation. Polysaccharide-based and macrocyclic antibiotic-based CSPs are commonly employed for this purpose.[8][11][12][13][14]

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD)

Mobile Phase Preparation: A typical mobile phase for chiral separation of amoxicillin consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., ethanol, isopropanol), often with a small amount of an acidic or basic additive to improve peak shape and resolution. The exact composition should be optimized for the specific column and stereoisomers being separated.

Sample Preparation:

 Accurately weigh and dissolve a known amount of the amoxicillin sample in the mobile phase or a suitable solvent.



• Filter the sample solution through a 0.45 μm syringe filter before injection.

Chromatographic Conditions (Example):

Column: Chiralcel OD-H (250 x 4.6 mm, 5 μm)

Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v)

Flow Rate: 1.0 mL/min

Detection: UV at 230 nm

Injection Volume: 20 μL

Column Temperature: 25 °C

Data Analysis: The retention times of the separated stereoisomers are used for their identification. The peak areas are used to determine the relative amounts of each stereoisomer and to calculate the enantiomeric or diastereomeric excess.

Stereochemical Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and stereochemical analysis of amoxicillin. Both ¹H and ¹³C NMR can provide detailed information about the connectivity and spatial arrangement of atoms in the molecule.

Principle: The chemical shifts and coupling constants of the protons and carbons in the amoxicillin molecule are sensitive to their stereochemical environment. By analyzing the NMR spectra, it is possible to determine the relative and absolute configuration of the chiral centers. Chiral shift reagents or chiral solvating agents can be used to differentiate the signals of enantiomers.[15][16]

Instrumentation:

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:



- Dissolve approximately 5-10 mg of the amoxicillin sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
- Transfer the solution to an NMR tube.

NMR Experiment (Example ¹H NMR):

Solvent: D₂O

• Temperature: 298 K

Pulse Sequence: Standard ¹H NMR experiment

Number of Scans: 16 or more for good signal-to-noise ratio

Data Analysis: The 1 H NMR spectrum of amoxicillin shows characteristic signals for the protons on the β -lactam ring, the thiazolidine ring, and the side chain. The chemical shifts and coupling constants of the protons at the chiral centers (C-2, C-5, and C-6 of the penicillin core, and the α -carbon of the side chain) are particularly informative for stereochemical assignment. Comparison of the obtained spectra with those of reference standards of known stereochemistry allows for the unambiguous determination of the stereoisomeric composition of the sample.

Enzymatic Synthesis of Amoxicillin

The enzymatic synthesis of amoxicillin offers a greener and more efficient alternative to traditional chemical synthesis. This process typically utilizes an immobilized penicillin G acylase to catalyze the coupling of 6-aminopenicillanic acid (6-APA) with a D-p-hydroxyphenylglycine derivative.[1][17][18][19][20]

Principle: Immobilized penicillin G acylase facilitates the kinetically controlled acylation of the 6-amino group of 6-APA with an activated side-chain donor, D-(-)- α -p-hydroxyphenylglycine methyl ester (HPGM), to form amoxicillin.

Materials:

Immobilized Penicillin G Acylase (PGA)



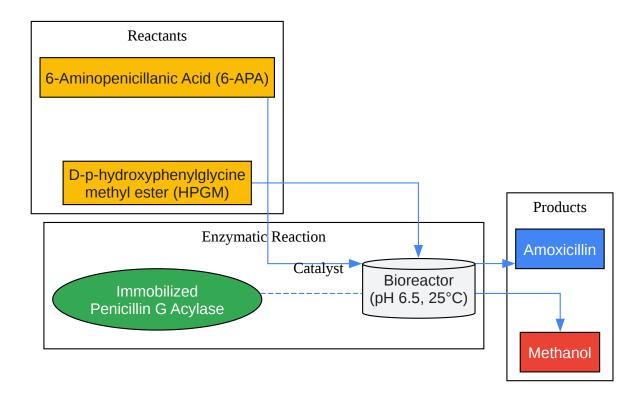
- 6-Aminopenicillanic Acid (6-APA)
- D-(-)-α-p-hydroxyphenylglycine methyl ester (HPGM)
- Phosphate buffer (pH 6.5)
- Reactor with temperature and pH control

Procedure:

- Prepare a buffered solution of 6-APA and HPGM in the reactor. A typical molar ratio of HPGM to 6-APA is 3:1.
- Adjust the pH of the solution to 6.5 and maintain the temperature at 25 °C.
- Add the immobilized penicillin G acylase to the reactor to initiate the reaction.
- Monitor the reaction progress by periodically taking samples and analyzing the concentration of amoxicillin and the reactants by HPLC.
- Once the reaction reaches the desired conversion, stop the reaction by separating the immobilized enzyme from the reaction mixture (e.g., by filtration).
- The amoxicillin product can be purified from the reaction mixture by crystallization.

Visualizations

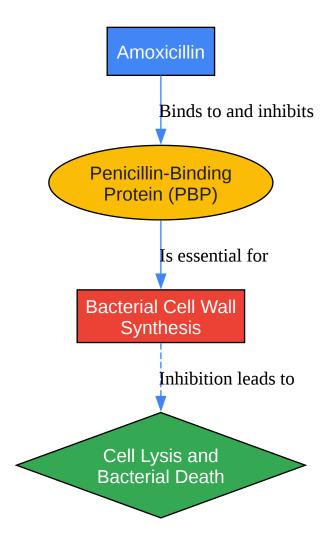




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Caption: Enzymatic synthesis of amoxicillin workflow.





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